(S)-2-Acetamidopropanamide
CAS No.: 15962-47-7
Cat. No.: VC21541582
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15962-47-7 |
---|---|
Molecular Formula | C5H10N2O2 |
Molecular Weight | 130.15 g/mol |
IUPAC Name | 2-acetamidopropanamide |
Standard InChI | InChI=1S/C5H10N2O2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8) |
Standard InChI Key | DVOVBGJJSFSOPZ-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H](C(=O)NC(=O)C)N |
SMILES | CC(C(=O)N)NC(=O)C |
Canonical SMILES | CC(C(=O)N)NC(=O)C |
Chemical Properties
(S)-2-Acetamidopropanamide possesses specific chemical characteristics that determine its reactivity and applications in various fields.
Molecular Information
Property | Value |
---|---|
Chemical Name | (S)-2-Acetamidopropanamide |
CAS Number | 15962-47-7 |
Molecular Formula | C₅H₁₀N₂O₂ |
Molecular Weight | 130.15 g/mol |
SMILES Code | CC@HC(N)=O |
InChI Key | DVOVBGJJSFSOPZ-VKHMYHEASA-N |
The molecular structure contains a chiral center at the second carbon, which contributes to its specific stereochemistry . The acetylamino group enhances its reactivity and can participate in various chemical reactions, including acylation and amidation processes that are relevant to its applications in peptide synthesis .
Functional Groups and Reactivity
The compound features two key functional groups:
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An amide group (-CONH₂)
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An acetylamino group (-NHCOCH₃)
These functional groups allow for participation in hydrogen bonding and other intermolecular interactions, making the compound soluble in water and polar organic solvents. The amide functionality can undergo hydrolysis under acidic or basic conditions, although it exhibits moderate stability under physiological conditions .
Physical Properties
Appearance and Solubility
(S)-2-Acetamidopropanamide appears as a white to off-white solid powder . It demonstrates good solubility in water and polar organic solvents, which contributes to its utility in various biochemical applications .
Crystallographic Data
Crystal structure analysis has revealed that N-Acetyl-L-alaninamide (L-NAAA) crystallizes in a monoclinic system with space group P21. The crystallographic parameters include :
Parameter | Value |
---|---|
Space Group | P21 |
a | 5.942(1) Å |
b | 7.480(2) Å |
c | 8.414(1) Å |
β | 106.07(3)° |
V | 359.3(2) ų |
Z | Not specified in source |
This crystallographic information is valuable for understanding the compound's three-dimensional structure and potential intermolecular interactions in the solid state.
Synthesis and Preparation
The synthesis of N-Acetyl-L-alaninamide typically involves the acetylation of L-alanine followed by amidation. One reported method involves:
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Preparation of the methyl ester hydrochloride of L-alanine
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Acetylation using acetic anhydride
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Conversion to the amide via reaction with ammonia
This synthetic route provides a stereospecific product with the desired (S) configuration . The preparation method is important for maintaining the stereochemical integrity of the compound, which is essential for its biological activity and applications in peptide synthesis.
Applications
Biochemical Applications
(S)-2-Acetamidopropanamide serves as an important model compound in various biochemical studies, particularly those focusing on:
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Peptide bond interactions
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Amino acid derivative behaviors in solution
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Structural studies of protein fragments
Pharmaceutical Development
The compound has found applications in pharmaceutical research as:
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A building block in the development of pharmaceuticals
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A model compound for studying drug-protein interactions
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A component in peptide-based therapeutic agents
Its well-defined stereochemistry makes it particularly valuable in the development of chiral pharmaceuticals where stereoselectivity is crucial for biological activity .
Research Models
In academic research, (S)-2-Acetamidopropanamide has been extensively used as a model compound for studying:
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Thermodynamic properties of amino acid derivatives in aqueous solutions
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Interactions between peptide fragments
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Hydration behavior of amino acid amides
These studies provide valuable insights into the behavior of more complex peptides and proteins in biological systems .
Hazard Type | Classification |
---|---|
Acute toxicity, oral | Category 4 (H302: Harmful if swallowed) |
Skin corrosion/irritation | Category 2 (H315: Causes skin irritation) |
Serious eye damage/irritation | Category 2A (H319: Causes serious eye irritation) |
STOT-SE | Category 3 (H335: May cause respiratory irritation) |
Precautionary Measures
When handling (S)-2-Acetamidopropanamide, the following precautionary measures should be observed :
-
Wear appropriate personal protective equipment including gloves, protective clothing, and eye protection
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Avoid inhalation, skin contact, and eye contact
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In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present
-
Store in a well-ventilated place and keep container tightly closed
These safety measures are essential for laboratory personnel working with this compound to minimize potential hazards.
Research Findings
Thermodynamic Studies
Extensive research has been conducted on the thermodynamic properties of (S)-2-Acetamidopropanamide in aqueous solutions. These studies provide valuable information about the compound's behavior in biological environments.
Partial molar heat capacities (Cₚ,₂⁰) and partial molar volumes (V₂⁰) have been determined at various temperatures, including 288.15, 313.15, and 328.15 K . These thermodynamic parameters help in understanding:
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Hydration properties of the amide groups
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Interactions with water molecules
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Conformational preferences in solution
The research indicates that N-acetyl-L-alaninamide demonstrates distinctive thermodynamic behavior that can be correlated with its structural features .
Comparative Studies with Related Compounds
Studies comparing (S)-2-Acetamidopropanamide with other N-acetyl amino acid amides have revealed important structure-property relationships . These comparisons help in understanding the influence of:
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Side chain contributions to thermodynamic properties
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Stereochemical effects on molecular interactions
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The role of amide bonds in solution behavior
Such comparative analyses are crucial for predicting the behavior of more complex peptides and proteins in aqueous environments .
Comparative Analysis
Comparison with Parent Amino Acid
When compared to its parent amino acid (L-alanine), (S)-2-Acetamidopropanamide shows distinctive differences in physicochemical properties. The absence of zwitterionic character in the acetylated amide derivative results in different solubility profiles and interaction patterns in aqueous solutions .
Relationship to Peptide Models
As a model compound for peptide fragments, (S)-2-Acetamidopropanamide provides insights into the behavior of the backbone peptide bonds in proteins. Studies have shown that its thermodynamic properties can be used to estimate the contributions of similar structural units in larger peptides .
This comparative analysis enhances our understanding of the structural and functional relationships in peptides and proteins, contributing to advancements in both biochemical research and pharmaceutical development.
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